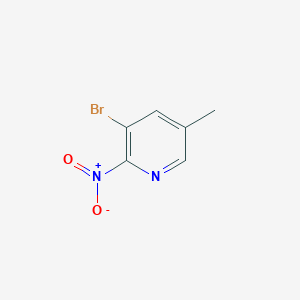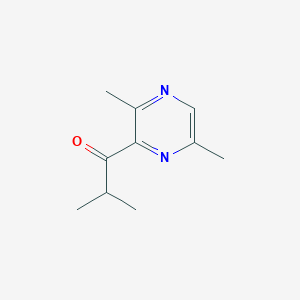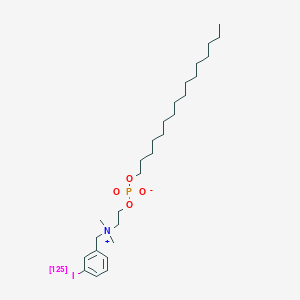
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate, also known as DIMEB, is a cationic surfactant that has been extensively studied for its potential applications in various fields. This molecule has a unique structure that allows it to interact with biological membranes and has been shown to have promising results as a gene delivery agent, antimicrobial agent, and in cancer therapy.
Wirkmechanismus
The mechanism of action of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate involves its interaction with biological membranes. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has a positively charged head group that interacts with the negatively charged phospholipid head groups in the membrane. This interaction causes the membrane to become destabilized, leading to the disruption of the membrane structure. This disruption can lead to the release of cellular contents, including DNA, which can then be taken up by the cell.
Biochemische Und Physiologische Effekte
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been shown to disrupt bacterial and fungal membranes, leading to cell death. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate in lab experiments is its ability to effectively deliver genes to cells. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been shown to have antimicrobial properties, making it a promising candidate for the development of new antimicrobial agents. However, one limitation of using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate is its potential toxicity. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to be toxic to cells at high concentrations, and therefore, careful consideration must be taken when using this molecule in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate. One potential direction is the development of new gene delivery systems using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate could be further studied for its potential use as an antimicrobial agent. Further research could also be conducted to determine the potential use of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate in cancer therapy. Finally, the toxicity of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate could be further studied to determine safe concentrations for use in lab experiments.
Synthesemethoden
The synthesis of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate involves the reaction of hexadecylphosphonic acid with N,N-dimethyl-N-(m-iodobenzyl)amine. This reaction yields the Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate molecule, which is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been studied for its potential applications in gene delivery. It has been shown to effectively deliver genes to various cell types, including cancer cells. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been studied for its potential use as an antimicrobial agent. It has been shown to have activity against various bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been studied for its potential use in cancer therapy. It has been shown to induce cell death in cancer cells and has been studied as a potential treatment for various types of cancer.
Eigenschaften
CAS-Nummer |
144774-69-6 |
|---|---|
Produktname |
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate |
Molekularformel |
C27H49INO4P |
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
hexadecyl 2-[(3-(125I)iodanylphenyl)methyl-dimethylazaniumyl]ethyl phosphate |
InChI |
InChI=1S/C27H49INO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-32-34(30,31)33-23-21-29(2,3)25-26-19-18-20-27(28)24-26/h18-20,24H,4-17,21-23,25H2,1-3H3/i28-2 |
InChI-Schlüssel |
WNNIEPPYNUUKFO-LYCVTSOGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)[125I] |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)I |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)I |
Synonyme |
hexadecyl-2-(N,N-dimethyl-N-(3-iodobenzyl)ammonium) ethyl phosphate hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate NM 326 NM-326 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



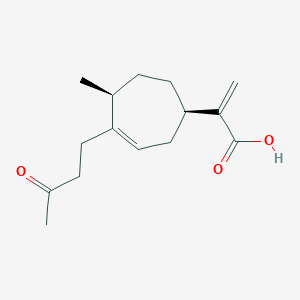
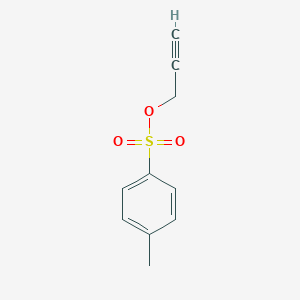
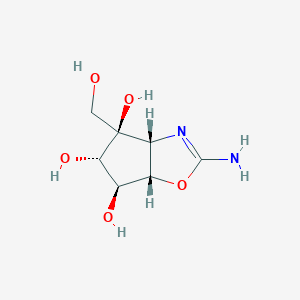
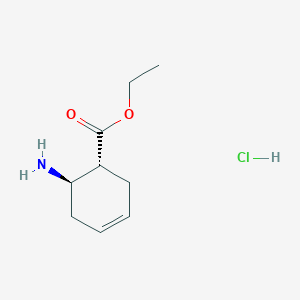
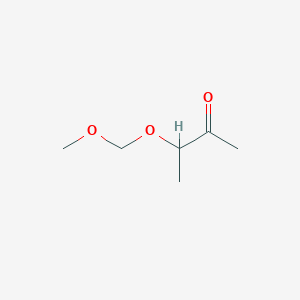
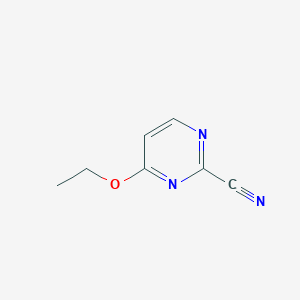
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
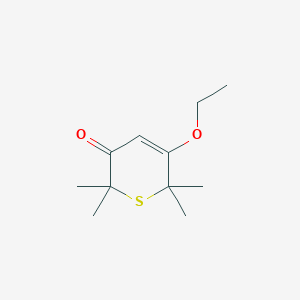
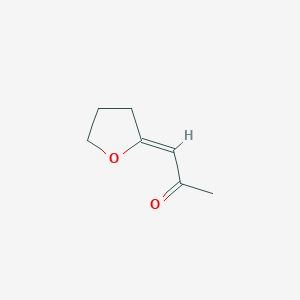
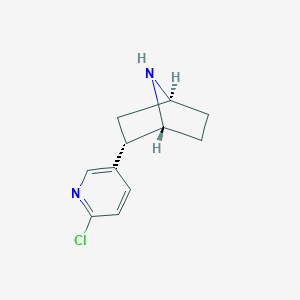
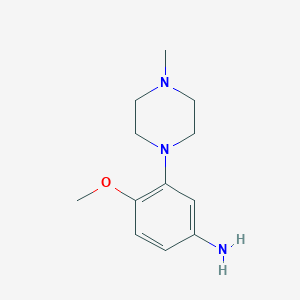
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
